Cas no 1315372-62-3 (3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester)

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester is a fluorinated quinoline derivative with potential applications in pharmaceutical and organic synthesis. The compound features a 7-fluoro substitution on the quinoline core, which may enhance its biological activity and metabolic stability. The methyl ester group improves solubility and facilitates further derivatization. Its structural framework makes it a valuable intermediate for developing bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The presence of the 4-oxo group contributes to its reactivity, enabling selective modifications. This compound is suited for research applications requiring precise fluorinated building blocks with defined functionalization potential.
3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester structure
1315372-62-3 structure
Product name:3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester
CAS No:1315372-62-3
MF:C13H12FNO3
Molecular Weight:249.237687110901
CID:5188285

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 化学的及び物理的性質

名前と識別子

    • Methyl3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
    • Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
    • SB70737
    • 3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester
    • 1(4H)-Quinolinepropanoic acid, 7-fluoro-4-oxo-, methyl ester
    • インチ: 1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3
    • InChIKey: PQLICBQHQCTYJK-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C=CN(C=2C=1)CCC(=O)OC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 369
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 46.6

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM493703-1g
Methyl3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
1315372-62-3 97%
1g
$*** 2023-03-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD610158-1g
Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
1315372-62-3 97%
1g
¥2541.0 2023-04-03

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 関連文献

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl esterに関する追加情報

Compound CAS No. 1315372-62-3: 3-(7-Fluoro-4-Oxo-4H-Quinolin-1-Yl)-Propionic Acid Methyl Ester

The compound with CAS No. 1315372, known as 3-(7-fluoro-4-Oxo-4H-quinolin-1-yl)-propionic acid methyl ester, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility.

The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyridine ring. The presence of a fluorine atom at the 7-position of the quinoline ring introduces electronic effects that can significantly influence the compound's reactivity and bioavailability. Additionally, the 4-keto group (C=O) within the quinoline system adds to the molecule's functional complexity, potentially enabling it to participate in various chemical transformations and interactions.

The propionic acid methyl ester moiety attached to the quinoline ring further enhances the compound's versatility. This group can act as a bioisostere or serve as a precursor for other functional groups, making it an attractive target for medicinal chemists seeking to optimize pharmacokinetic properties such as solubility, absorption, and metabolic stability.

Recent studies have highlighted the potential of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. For instance, researchers have demonstrated that certain quinoline-based compounds exhibit potent anti-proliferative activity against various cancer cell lines. The fluorine substitution at the 7-position in this compound may enhance its ability to inhibit specific oncogenic pathways or modulate key cellular processes involved in tumor growth and metastasis.

Beyond its therapeutic potential, this compound has also been explored in the context of agrochemicals and materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials with tailored optoelectronic characteristics.

In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic aromatic substitution, coupling reactions, or enzymatic catalysis. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical control.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of this compound. These analytical tools are essential for ensuring that the compound meets quality standards required for both research and industrial applications.

In conclusion, CAS No. 1315372 corresponds to a highly functionalized quinoline derivative with promising applications across multiple disciplines. Its unique structural features and potential biological activities make it an intriguing subject for further investigation by researchers in academia and industry alike.

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